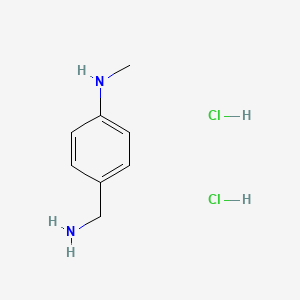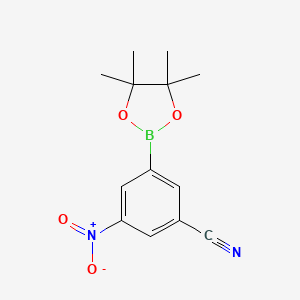
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that contains borate and sulfonamide groups . It is an organic intermediate that is often used in the synthesis of various pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various methods such as single crystal X-ray diffraction . The bond lengths and bond angles obtained from these methods are within the normal range .Chemical Reactions Analysis
While specific chemical reactions involving 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are not available in the search results, it’s known that organoboron compounds like this one are important intermediates in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds structurally related to 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile focuses on their synthesis and detailed structural analysis through various spectroscopic methods and X-ray diffraction. These compounds are pivotal in understanding the vibrational properties and molecular conformations of complex organic molecules. For instance, studies involving similar boron-containing compounds have elucidated their synthesis, crystal structure, and provided insights into their vibrational properties through DFT and TD-DFT calculations, MEP, FMO, and NBO analysis (Qing-mei Wu et al., 2021).
Catalytic Activities and Ligand Behavior
Another significant area of application involves the use of related compounds in catalysis. Research has explored how these compounds can act as ligands in various metal complexes, influencing catalytic activities. For example, surface-analogue square-planar tetranuclear nickel hydride clusters have been synthesized, demonstrating the versatility of similar compounds in forming complex structures with potential applications in catalysis and materials science (Manar M. Shoshani et al., 2017).
Environmental and Pharmaceutical Applications
The reactivity and transformation of similar compounds under various conditions have significant implications for environmental science and pharmaceutical development. Studies have shown how these compounds can undergo transformations, leading to new products with different properties. This knowledge is crucial for understanding the environmental fate of pharmaceuticals and designing drugs with desired properties and reduced environmental impact.
Molecular Electronics
In the field of molecular electronics, compounds like 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile could play a crucial role. Research into similar molecules has demonstrated their potential in creating electronic devices with unique properties, such as negative differential resistance and large on-off ratios. This area of research holds promise for developing new electronic components at the molecular level, which could revolutionize the electronics industry (Chen et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-5-9(8-15)6-11(7-10)16(17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZZEWSMUSYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)
![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)
![1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride](/img/structure/B2970629.png)

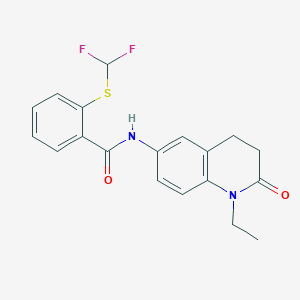
![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)
![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)
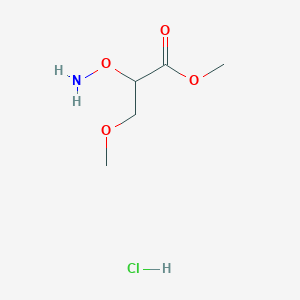

![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)
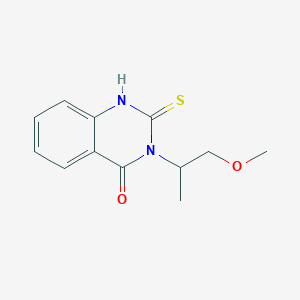
![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)
![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)
